4,4-Dimethylpentanenitrile
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Overview
Description
4,4-Dimethylpentanenitrile is an organic compound with the molecular formula C7H13N. It is a nitrile, characterized by the presence of a cyano group (-C≡N) attached to a carbon atom. This compound is known for its structural simplicity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4-Dimethylpentanenitrile can be synthesized through several methods. One common approach involves the reaction of 4,4-dimethylpentanoic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with sodium cyanide to yield this compound. The reaction conditions typically involve:
Temperature: Room temperature to moderate heating
Solvent: Anhydrous conditions using solvents like dichloromethane or toluene
Catalysts: None required for the basic reaction
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are common to achieve efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, where nucleophiles like amines or alcohols replace the cyano group to form amides or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Ammonia or primary amines in the presence of a base
Major Products Formed:
Oxidation: 4,4-Dimethylpentanoic acid
Reduction: 4,4-Dimethylpentylamine
Substitution: 4,4-Dimethylpentanamide or 4,4-Dimethylpentyl ester
Scientific Research Applications
4,4-Dimethylpentanenitrile is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving nitriles.
Medicine: It is explored for its potential in drug development, especially in the synthesis of novel therapeutic agents.
Industry: this compound is employed in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-dimethylpentanenitrile primarily involves its reactivity at the cyano group. The cyano group can participate in various chemical transformations, acting as a nucleophile or electrophile depending on the reaction conditions. The molecular targets and pathways involved are largely dictated by the specific reactions it undergoes, such as nucleophilic addition or substitution.
Comparison with Similar Compounds
- 3,4-Dimethylpentanenitrile
- 2,2-Dimethylbutanenitrile
- 4-Methylpentanenitrile
Comparison: 4,4-Dimethylpentanenitrile is unique due to the positioning of its methyl groups, which can influence its reactivity and steric properties. Compared to 3,4-dimethylpentanenitrile, the 4,4-dimethyl isomer has both methyl groups on the same carbon, leading to different chemical behavior. Similarly, 2,2-dimethylbutanenitrile has its methyl groups on the second carbon, affecting its steric hindrance and reactivity differently.
Properties
IUPAC Name |
4,4-dimethylpentanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-7(2,3)5-4-6-8/h4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVUDUCBEZFQGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70505875 |
Source
|
Record name | 4,4-Dimethylpentanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70505875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15673-05-9 |
Source
|
Record name | 4,4-Dimethylpentanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70505875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4-dimethylpentanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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